molecular formula C13H17BrN2O5S B2928945 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid CAS No. 2044702-76-1

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid

Cat. No.: B2928945
CAS No.: 2044702-76-1
M. Wt: 393.25
InChI Key: XCZVADACNZWZHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves multiple steps, starting with the preparation of the bromophenyl sulfonylurea intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the bromophenyl group can interact with receptor sites, modulating their signaling pathways .

Comparison with Similar Compounds

Similar compounds to 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid include other sulfonylurea derivatives and bromophenyl-containing compounds. Some examples are:

The uniqueness of this compound lies in its combination of the bromophenyl, sulfonylurea, and hexanoic acid moieties, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVADACNZWZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)NCCCCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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